molecular formula C14H13N3O2S3 B2356263 N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide CAS No. 863512-01-0

N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide

Cat. No. B2356263
CAS RN: 863512-01-0
M. Wt: 351.46
InChI Key: GQSMXUUSUPQFLX-UHFFFAOYSA-N
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Description

N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the thiazole class of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in studies exploring efficient synthesis methods. For example, Rozentsveig et al. (2013) developed a one-pot synthesis method for creating N-sulfonamide derivatives, demonstrating the versatility of this compound in synthetic organic chemistry (Rozentsveig et al., 2013).
  • Ghattas et al. (2014) discovered a solvent-free microwave-assisted preparation method for N-sulfonamide derivatives, including the N-[2-(pyridin-2-yl)ethyl] variant, highlighting its potential in green chemistry applications (Ghattas et al., 2014).

Anticancer and Antimicrobial Activities

  • Several studies have investigated the anticancer and antimicrobial properties of N-sulfonamide derivatives. For instance, Bashandy et al. (2014) synthesized novel derivatives showing significant antiproliferative activity against human breast cancer cell lines (Bashandy et al., 2014).
  • Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety with high antibacterial activities (Azab et al., 2013).

Molecular Docking and Drug Design

  • The compound has been a subject of molecular docking studies, suggesting its potential as a scaffold for drug design. Debbabi et al. (2016) conducted molecular docking against dihydrofolate reductase, indicating its suitability as an inhibitor with potential anticancer applications (Debbabi et al., 2016).

Host-Guest Chemistry and Ligand Properties

  • Research has explored its application in host-guest chemistry due to its multiple sites of Brønsted acidity and basicity. Jacobs et al. (2013) examined the molecular and supramolecular structures of N-sulfonamide derivatives, which is crucial for understanding their ligand properties in metal coordination (Jacobs et al., 2013).

properties

IUPAC Name

N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S3/c18-22(19,13-4-2-8-20-13)16-7-5-12-10-21-14(17-12)11-3-1-6-15-9-11/h1-4,6,8-10,16H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSMXUUSUPQFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide

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